molecular formula C9H10N4O3 B5800280 7-Ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium

7-Ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium

Cat. No.: B5800280
M. Wt: 222.20 g/mol
InChI Key: JXFKBKWLLTYHNK-UHFFFAOYSA-N
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Description

7-Ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains an imidazole ring fused with a benzoxadiazole moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of ethyl-substituted imidazole derivatives with benzoxadiazole precursors in the presence of oxidizing agents can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency. The choice of reagents, solvents, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

7-Ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.

    Benzoxadiazole Derivatives: Compounds with the benzoxadiazole moiety, such as benzofurazans and benzothiadiazoles.

Uniqueness

7-Ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

7-ethyl-6-hydroxy-3-oxido-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-7-10-8-5(12(7)14)3-4-6-9(8)11-16-13(6)15/h14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFKBKWLLTYHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1O)CCC3=[N+](ON=C32)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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